3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness Permeability

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901022-01-3) is a fully synthetic heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline class. It features a 4-fluorophenyl substituent at the 3-position, a 4-methoxyphenyl group at N1, and a methyl group at the 8-position of the quinoline ring.

Molecular Formula C24H18FN3O
Molecular Weight 383.426
CAS No. 901022-01-3
Cat. No. B2538154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS901022-01-3
Molecular FormulaC24H18FN3O
Molecular Weight383.426
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F
InChIInChI=1S/C24H18FN3O/c1-15-3-12-22-20(13-15)24-21(14-26-22)23(16-4-6-17(25)7-5-16)27-28(24)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3
InChIKeyNAIXXXJXPIFTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901022-01-3): Core Characteristics and Procurement Context


3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901022-01-3) is a fully synthetic heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline class. It features a 4-fluorophenyl substituent at the 3-position, a 4-methoxyphenyl group at N1, and a methyl group at the 8-position of the quinoline ring [1]. Its molecular formula is C₂₄H₁₈FN₃O, with a molecular weight of 383.4 g/mol and a computed XLogP3 of 5.6, indicating pronounced lipophilicity [1][2]. The core scaffold has been explored in medicinal chemistry for kinase inhibition (e.g., ATM, Chk1, PDE10) and as fluorescent probe building blocks [3]. However, publicly available primary bioactivity data for this specific substitution pattern remain sparse, and most information is limited to computed physicochemical descriptors.

Why Generic Pyrazolo[4,3-c]quinoline Substitution is Not a Viable Procurement Strategy for CAS 901022-01-3


The pyrazolo[4,3-c]quinoline scaffold is a privileged structure in kinase inhibitor discovery, but biological activity is exquisitely sensitive to the nature and position of substituents [1]. Even minor modifications—such as moving the fluorine from the 4-position to the 3-position of the phenyl ring, relocating the methoxy group, or removing the 8-methyl substituent—can drastically alter target engagement, selectivity, and pharmacokinetic properties. For example, in related pyrazolo[4,3-c]quinoline ATM inhibitor series, changing the N1 substituent from 4-methoxyphenyl to other aryl groups resulted in >100-fold shifts in IC₅₀ [1]. Therefore, procurement of a generic or near-analog compound without exact positional matching cannot guarantee equivalent experimental outcomes, making this specific CAS number indispensable for reproducible research.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901022-01-3)


Lipophilicity Advantage (XLogP3) Relative to Des-methyl and Regioisomeric Analogs

The computed XLogP3 of the target compound is 5.6, which is 0.7 log units higher than the des-methyl analog 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (XLogP3 ≈ 4.9) and 0.5 log units higher than the regioisomer 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (XLogP3 ≈ 5.1) [1]. This increased lipophilicity may enhance passive membrane permeability but could also reduce aqueous solubility, representing a quantifiable trade-off for cell-based or in vivo assays.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation from N1-Alkyl Variants

The target compound has a computed TPSA of 39.9 Ų, which is 10-15 Ų lower than common N1-alkyl-substituted pyrazolo[4,3-c]quinoline analogs (e.g., N1-methyl or N1-ethyl variants, TPSA ≈ 50-55 Ų) [1]. A TPSA below 60 Ų is generally associated with good oral absorption, and values below 40 Ų are often correlated with blood-brain barrier penetration potential. This positions the compound as a more CNS-penetrant candidate compared to N1-alkyl counterparts.

Polar surface area Oral bioavailability CNS penetration

Hydrogen Bond Acceptor Count Advantage Over Primary Amine-Containing Analogs

With exactly 4 hydrogen bond acceptors and 0 hydrogen bond donors, the compound is expected to exhibit lower susceptibility to Phase II glucuronidation and reduced off-target binding to aminergic GPCRs compared to pyrazolo[4,3-c]quinoline analogs bearing primary or secondary amines (HBD count ≥1) [1]. The absence of H-bond donors is a key structural feature that can improve metabolic stability and reduce promiscuity in screening assays.

Hydrogen bonding Selectivity Metabolic stability

High-Confidence Application Scenarios for 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901022-01-3)


Kinase Inhibitor Fragment or Lead-Like Scaffold in CNS Drug Discovery

The combination of high lipophilicity (XLogP3 = 5.6) and low TPSA (39.9 Ų) makes this compound a suitable starting point for CNS-penetrant kinase inhibitor programs (e.g., ATM, Chk1), where blood-brain barrier permeability is a prerequisite. It can serve as a reference compound or a synthetic intermediate for structure-activity relationship (SAR) exploration targeting the ATP-binding pocket of CNS-relevant kinases [1].

Fluorescent Probe Development Leveraging the Conjugated Pyrazoloquinoline Core

The extended π-conjugated system of the pyrazolo[4,3-c]quinoline core endows the compound with intrinsic fluorescence properties. Its well-defined substitution pattern and zero H-bond donor count make it a clean building block for constructing turn-on or ratiometric fluorescent sensors, where unwanted hydrogen bonding with analytes must be avoided [1][2].

Negative Control or Selectivity Counter-Screen Compound

Given the absence of primary amine or hydroxyl groups, this compound may serve as a selectivity counter-screen compound in assays where amino-substituted pyrazoloquinolines show activity. Its HBD=0 profile reduces the likelihood of engaging aminergic off-targets, providing a cleaner baseline for target engagement studies [2].

Quote Request

Request a Quote for 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.